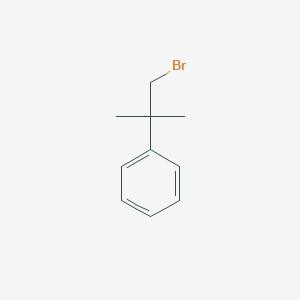

(1-Bromo-2-methylpropan-2-yl)benzene

Descripción

Contextualization within Alkyl Halides and Benzylic Systems Research

(1-Bromo-2-methylpropan-2-yl)benzene is classified as both an alkyl halide and a benzylic halide. This dual identity is central to its interesting reactivity. As an alkyl halide, the carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. However, the compound's structure as a tertiary halide with significant steric bulk around the reaction center profoundly influences its reaction pathways.

The presence of the phenyl group introduces the electronic effects characteristic of benzylic systems. The benzene (B151609) ring can stabilize an adjacent positive charge through resonance, a key factor in reactions proceeding through a carbocation intermediate. This benzylic stabilization often accelerates the rates of nucleophilic substitution and elimination reactions compared to their non-benzylic counterparts.

Historical Perspective of Neopentyl-Type Systems in Mechanistic Organic Chemistry

The study of neopentyl-type systems, characterized by a quaternary carbon atom adjacent to the reaction center, has a rich history in mechanistic organic chemistry. Neopentyl halides are notorious for their exceptionally slow rates in bimolecular nucleophilic substitution (SN2) reactions. This is attributed to the severe steric hindrance posed by the bulky tert-butyl group, which prevents the backside attack of a nucleophile required for the SN2 mechanism.

Early research on neopentyl systems was pivotal in elucidating the competition between SN1 and SN2 pathways and the phenomenon of carbocation rearrangements. When forced to react under conditions favoring unimolecular substitution (SN1), neopentyl halides ionize to form a primary carbocation, which rapidly rearranges to a more stable tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift. This rearrangement leads to the formation of products with a different carbon skeleton than the starting material. (1-Bromo-2-methylpropan-2-yl)benzene, as a benzylic neopentyl-type system, offers a unique opportunity to study the interplay of steric hindrance and electronic stabilization in these classical reactions.

Significance of the Compound as a Research Target and Versatile Synthetic Intermediate

The unique structural features of (1-Bromo-2-methylpropan-2-yl)benzene make it a valuable tool for probing the finer details of substitution and elimination reaction mechanisms. Its hindered nature allows for the study of reactions under conditions that might be too fast or complex with less sterically encumbered substrates. The competition between substitution and elimination pathways, and the potential for carbocation rearrangements, can be finely tuned by varying reaction conditions, providing deep insights into the factors that govern chemical reactivity.

Beyond its role in mechanistic studies, (1-Bromo-2-methylpropan-2-yl)benzene serves as a versatile synthetic intermediate. The bromine atom can be replaced by a variety of nucleophiles to introduce new functional groups. Furthermore, the compound can participate in organometallic reactions, such as Grignard reagent formation or cross-coupling reactions, to form new carbon-carbon bonds. This allows for the construction of more complex molecular architectures, making it a useful building block in the synthesis of pharmaceuticals and other fine chemicals.

Interactive Data Table: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃Br |

| Molecular Weight | 213.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 190 °C |

| Density | ~1.3 g/cm³ |

| CAS Number | 3756-32-9 |

Note: Some physical properties may vary based on purity and measurement conditions. evitachem.combiosynth.com

Research Findings on Synthesis and Reactivity

Detailed research has explored various synthetic routes to (1-Bromo-2-methylpropan-2-yl)benzene and its subsequent reactivity.

Synthesis of (1-Bromo-2-methylpropan-2-yl)benzene

One common method for the synthesis of this compound involves the electrophilic bromination of (2-methylpropan-2-yl)benzene (tert-butylbenzene). This reaction typically employs bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The tert-butyl group is an ortho, para-directing group, leading to a mixture of isomers.

Another synthetic approach is the free-radical bromination of tert-butylbenzene (B1681246) using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator. This method favors substitution at the benzylic position of the tert-butyl group, although it is not the primary carbon of a simple neopentyl system.

More specialized syntheses might involve the reaction of a suitable alcohol with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Reactivity and Mechanistic Studies

The reactivity of (1-Bromo-2-methylpropan-2-yl)benzene is dominated by the steric hindrance around the tertiary benzylic carbon.

Nucleophilic Substitution Reactions: Due to the extreme steric hindrance, SN2 reactions are highly disfavored. The molecule primarily undergoes SN1 reactions, especially in the presence of polar protic solvents. libretexts.org The reaction proceeds through the formation of a tertiary benzylic carbocation, which is stabilized by both the inductive effect of the alkyl groups and resonance with the benzene ring. However, even SN1 reactions can be slow due to the steric strain in the planar carbocation intermediate. Solvolysis reactions, where the solvent acts as the nucleophile, are a common example of this reactivity. libretexts.orgyoutube.comchegg.com

Elimination Reactions: Under basic conditions, (1-Bromo-2-methylpropan-2-yl)benzene can undergo elimination reactions (E1 or E2) to form alkenes. The regioselectivity of these reactions is influenced by the nature of the base and the reaction conditions.

Carbocation Rearrangements: While the initially formed tertiary benzylic carbocation is relatively stable, under certain conditions, rearrangements can still occur, leading to a mixture of products.

Structure

3D Structure

Propiedades

IUPAC Name |

(1-bromo-2-methylpropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTCRBRKJMKHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456612 | |

| Record name | Benzene, (2-bromo-1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3756-32-9 | |

| Record name | (2-Bromo-1,1-dimethylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3756-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-bromo-1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-bromo-2-methylpropan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Protocols for 1 Bromo 2 Methylpropan 2 Yl Benzene

Direct Halogenation Approaches

Direct halogenation methods involve the introduction of a bromine atom onto a pre-formed hydrocarbon skeleton. These approaches are often favored for their atom economy and fewer synthetic steps.

A primary route to (1-Bromo-2-methylpropan-2-yl)benzene involves the free-radical bromination of tert-butylbenzene (B1681246). Unlike many alkylbenzenes, tert-butylbenzene lacks benzylic hydrogens. The benzylic carbon—the quaternary carbon atom attached to the benzene (B151609) ring—is fully substituted with methyl groups. Consequently, radical abstraction does not occur at the benzylic position. reddit.com Instead, the reaction proceeds at one of the nine equivalent primary hydrogens of the three methyl groups. chegg.com

This transformation is typically accomplished using N-Bromosuccinimide (NBS) as the bromine source, which maintains a low concentration of bromine radicals and molecular bromine, favoring substitution over other potential side reactions. youtube.comorganic-chemistry.org The reaction requires a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and is often promoted by heat or UV light. The process is carried out in an inert solvent, commonly carbon tetrachloride (CCl₄).

The mechanism begins with the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from a methyl group of tert-butylbenzene, generating a primary radical intermediate. This radical subsequently reacts with molecular bromine (formed in situ from NBS) to yield the desired product, (1-Bromo-2-methylpropan-2-yl)benzene, and a bromine radical, which continues the chain reaction. chegg.com

| Reaction Step | Reagents and Conditions | Purpose |

| Precursor | tert-Butylbenzene | Provides the required carbon skeleton. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Serves as a source of bromine for radical substitution. organic-chemistry.org |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄) | Inert solvent for the radical reaction. |

| Promotion | Heat (Δ) or UV light (hν) | Provides energy to start and sustain the reaction. |

Halogen exchange reactions provide an alternative route for introducing the bromide atom. This method is particularly useful if the corresponding alkyl chloride or another halide is more readily accessible. The Finkelstein reaction is a classic example of this type of transformation, where an alkyl halide is treated with a salt of a different halide to induce substitution. unacademy.com

To synthesize (1-Bromo-2-methylpropan-2-yl)benzene via this route, a precursor such as (2-chloro-1,1-dimethylethyl)benzene would be required. This chloro-analogue is reacted with a bromide salt, typically sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable solvent. Acetone is a common solvent for this purpose because sodium chloride and lithium chloride are poorly soluble in it, which drives the equilibrium toward the formation of the alkyl bromide product according to Le Châtelier's principle. societechimiquedefrance.frorganic-chemistry.org This method can also be applied to other precursors with good leaving groups, such as tosylates or mesylates.

| Precursor | Reagents | Solvent | Key Principle |

| (2-Chloro-1,1-dimethylethyl)benzene | Sodium Bromide (NaBr) or Lithium Bromide (LiBr) | Acetone | Precipitation of NaCl or LiCl drives the reaction forward. organic-chemistry.org |

| Neophyl Tosylate | Sodium Bromide (NaBr) | Acetone or DMF | Tosylate is an excellent leaving group, facilitating nucleophilic substitution by bromide. |

Multistep Synthetic Routes from Precursors

Multistep syntheses allow for the construction of the target molecule from simpler, more readily available starting materials. These routes offer greater flexibility and control over the final structure.

This two-step sequence is one of the most common and logical approaches, starting from benzene itself. libretexts.org

Step 1: Friedel-Crafts Alkylation The first step involves the synthesis of the precursor hydrocarbon, tert-butylbenzene. This is achieved through a Friedel-Crafts alkylation of benzene. libretexts.org The reaction is typically carried out by treating benzene with an alkylating agent like tert-butyl chloride or 2-methylpropene (isobutylene) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). aklectures.comoc-praktikum.decerritos.edu The Lewis acid polarizes the C-Cl bond or protonates the alkene, generating the tert-butyl carbocation, which then acts as the electrophile in an electrophilic aromatic substitution reaction with benzene. A key consideration in this step is to control reaction conditions to minimize polyalkylation, which can be achieved by using a large excess of benzene. libretexts.org

Step 2: Halogenation The tert-butylbenzene produced in the first step is then subjected to radical bromination using N-Bromosuccinimide (NBS) and an initiator, as detailed in Section 2.1.1, to afford the final product.

The target compound can be effectively prepared from its corresponding alcohol precursor, 2-methyl-2-phenylpropan-1-ol (B1266538) (neophyl alcohol). The conversion of an alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with phosphorus tribromide (PBr₃) being a common choice for primary and secondary alcohols. byjus.comchegg.com

The reaction with PBr₃ proceeds through the formation of a phosphite (B83602) ester intermediate, which converts the hydroxyl group into a good leaving group. A bromide ion, acting as a nucleophile, then displaces this group via an SN2 mechanism. masterorganicchemistry.comyoutube.com This method is advantageous as it typically avoids the carbocation rearrangements that can occur when using hydrobromic acid (HBr). masterorganicchemistry.com Other reagent systems, such as triphenylphosphine (B44618) (PPh₃) and NBS or carbon tetrabromide (CBr₄), can also be used to convert benzylic alcohols to their corresponding bromides under mild conditions. tandfonline.comorganic-chemistry.org

| Precursor | Reagent(s) | Mechanism | Advantages |

| 2-Methyl-2-phenylpropan-1-ol | Phosphorus Tribromide (PBr₃) | SN2 | High yields for primary alcohols; avoids carbocation rearrangement. byjus.commasterorganicchemistry.com |

| 2-Methyl-2-phenylpropan-1-ol | Hydrobromic Acid (HBr) | SN1 or SN2 | Simple reagent, but potential for rearrangement. |

| 2-Methyl-2-phenylpropan-1-ol | PPh₃ / NBS or CBr₄ | Appel-type reaction | Mild conditions, good for sensitive substrates. tandfonline.com |

More elaborate synthetic strategies can be devised through various functional group interconversions. For instance, a Hunsdiecker-type reaction could be employed. This would involve starting with 3-methyl-3-phenylbutanoic acid. The carboxylic acid is first converted to its silver salt, which is then treated with molecular bromine. The reaction proceeds via a radical mechanism to yield (1-Bromo-2-methylpropan-2-yl)benzene, with the loss of one carbon atom as carbon dioxide.

Another multistep approach involves the synthesis of the precursor alcohol, 2-methyl-2-phenylpropan-1-ol, from other functional groups. For example, phenylacetic acid could be esterified and then treated with two equivalents of a methyl Grignard reagent (MeMgBr) to generate the tertiary alcohol 2-methyl-1-phenylpropan-2-ol. Subsequent dehydration to form an alkene, followed by hydroboration-oxidation, could yield the primary alcohol 2-methyl-2-phenylpropan-1-ol, which is then converted to the target bromide as described in Section 2.2.2. These routes, while longer, demonstrate the versatility of organic synthesis in accessing target structures from diverse starting points.

Stereochemical Considerations in the Synthesis of Chiral Analogues or Derivatives

The target molecule, (1-Bromo-2-methylpropan-2-yl)benzene, is achiral. The quaternary carbon atom bonded to the bromine atom is also attached to a phenyl group and two identical methyl groups. Due to the presence of two identical substituents on this carbon, it does not constitute a stereocenter, and therefore, the molecule does not have enantiomers or diastereomers.

However, the synthesis of chiral analogues and derivatives containing the tert-butylphenyl moiety is a relevant area of stereoselective chemistry. The creation of chirality in such molecules requires the introduction of a stereocenter, which can be achieved through various asymmetric synthesis strategies.

One notable approach involves the enantioselective synthesis of derivatives like S-3-(4'-Tert-Butyl)-Phenyl-2-Methyl propylamine. In this process, a precursor such as 4'-tert-butyl-2-methyl cinnamic aldehyde is subjected to a reduction, for instance using baker's yeast, to produce the chiral alcohol S-3-(4'-tert-butyl)-phenyl-2-propanol. This enzymatic reduction establishes the key stereocenter. This chiral alcohol can then be converted to other derivatives, for example, through chlorination using reagents like thionyl chloride, without racemization. The resulting chiral intermediate can be used to synthesize optically pure final products. google.com

Other methodologies for generating chiral derivatives include the use of chiral synthons or asymmetric reactions like the Horner-Wadsworth-Emmons reaction to create chiral α,β-unsaturated tert-butyl sulfoxide (B87167) derivatives. researchgate.net These strategies underscore that while (1-Bromo-2-methylpropan-2-yl)benzene itself is achiral, the broader family of tert-butylbenzene derivatives offers a platform for developing complex chiral molecules through established stereoselective synthetic routes.

Optimization of Reaction Conditions and Yields for the Compound

The optimization of reaction conditions is critical for the efficient synthesis of (1-Bromo-2-methylpropan-2-yl)benzene, primarily prepared via the electrophilic bromination of tert-butylbenzene. Key parameters that are manipulated to enhance reaction yield and selectivity include temperature, catalyst choice, solvent, and reactant stoichiometry.

Temperature Control: Low temperatures are crucial for controlling the reactivity of bromine and preventing over-bromination. For the bromination of tert-butylbenzene derivatives, maintaining the reaction temperature between 0°C and 5°C is a common strategy to minimize the formation of di- and poly-brominated side products. chemspider.com This is particularly important because the tert-butyl group is an activating group, making the aromatic ring susceptible to multiple substitutions if the conditions are not carefully controlled.

Catalyst and Stoichiometry: The reaction proceeds via electrophilic aromatic substitution, which requires a Lewis acid catalyst to polarize the bromine molecule, making it a more potent electrophile. Iron powder, which reacts with bromine to form iron(III) bromide (FeBr₃) in situ, is an effective and commonly used catalyst. chemspider.com The stoichiometry of the reactants is also vital. Using the correct molar ratio of bromine to the substrate is essential to ensure complete conversion of the starting material while avoiding excess bromine that could lead to side reactions. For instance, in the bromination of 1,3,5-tri-tert-butylbenzene (B73737), using two equivalents of bromine is necessary to prevent contamination of the product with unreacted starting material, which is difficult to separate. chemspider.com

Solvent and Reaction Time: The choice of solvent can influence the reaction rate and product distribution. An inert solvent, such as carbon tetrachloride, is often used for the bromination of similar compounds. chemspider.com The reaction time must be sufficient to allow for complete conversion. For the bromination of 1,3,5-tri-tert-butylbenzene at 0°C, a minimum of four hours is suggested, and the reaction can be left overnight with similar outcomes. chemspider.com

Regioselectivity: The bulky tert-butyl group exerts significant steric hindrance, which strongly influences the position of bromination on the benzene ring. It is an ortho, para-director; however, due to the steric hindrance at the ortho positions, substitution occurs almost exclusively at the para position. One study on the non-catalytic bromination of t-butylbenzene in 85% acetic acid reported a product distribution of 97.3% para-bromo-t-butylbenzene, 1.20% ortho-, and 1.47% meta-isomer. researchgate.net This high degree of regioselectivity simplifies the purification process as it minimizes the formation of isomeric byproducts.

The following interactive table summarizes the optimized conditions for the synthesis of brominated tert-butylbenzene derivatives based on established protocols.

| Parameter | Optimized Condition | Rationale | Source(s) |

| Temperature | 0–5 °C | Controls reactivity and minimizes polybromination. | chemspider.com |

| Catalyst | Iron (Fe) powder or Iron(III) bromide (FeBr₃) | Activates bromine for electrophilic attack on the aromatic ring. | chemspider.com |

| Solvent | Carbon Tetrachloride (for related compounds) | Provides an inert medium for the reaction. | chemspider.com |

| Reactant Ratio | Stoichiometrically controlled (e.g., 2 eq. Br₂) | Prevents unreacted starting material and side reactions. | chemspider.com |

| Reaction Time | ≥ 4 hours | Ensures the reaction proceeds to completion. | chemspider.com |

Mechanistic Investigations and Reactivity Profiles of 1 Bromo 2 Methylpropan 2 Yl Benzene

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of (1-Bromo-2-methylpropan-2-yl)benzene are predominantly governed by the structural features surrounding the reactive carbon center. The tertiary and benzylic nature of this carbon atom dictates a strong preference for specific mechanistic routes.

SN1 Solvolysis and Initial Carbocation Formation from the Compound

In stark contrast to its inertness in SN2 reactions, (1-Bromo-2-methylpropan-2-yl)benzene readily undergoes unimolecular nucleophilic substitution (SN1). youtube.com The SN1 mechanism proceeds through a stepwise pathway, the first and rate-determining step of which is the spontaneous dissociation of the leaving group to form a carbocation intermediate. youtube.com

The facility of this process for (1-Bromo-2-methylpropan-2-yl)benzene is due to the exceptional stability of the resulting carbocation. The carbocation formed is both tertiary and benzylic, and its stability is enhanced by two key factors:

Hyperconjugation: The electron-donating inductive effect from the three adjacent alkyl (two methyl and one phenyl) groups helps to disperse the positive charge.

Resonance: The positive charge is delocalized over the adjacent benzene (B151609) ring through resonance, significantly stabilizing the intermediate. studylib.net

This highly stabilized carbocation forms relatively easily, leading to a rapid SN1 reaction rate. ncert.nic.in Once formed, this planar carbocation intermediate is then rapidly attacked by a nucleophile from either face, which in the case of a chiral starting material would lead to a racemic mixture of products. libretexts.org

Influence of Solvent Polarity on Substitution Mechanisms

Solvent polarity plays a critical role in dictating the pathway of nucleophilic substitution reactions. For (1-Bromo-2-methylpropan-2-yl)benzene, where SN1 is the dominant substitution mechanism, the choice of solvent can significantly influence the reaction rate.

Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions. libretexts.orgquora.com This is because they can stabilize both the carbocation intermediate and the departing halide anion through solvation. libretexts.orglibretexts.org The hydrogen bonding capability of protic solvents allows them to form a solvent shell around the charged species, lowering the energy of the transition state for the ionization step and thus accelerating the reaction. libretexts.orgpressbooks.pub Reactions where the solvent also acts as the nucleophile are termed solvolysis. libretexts.org

Conversely, polar aprotic solvents (e.g., acetone, DMSO) are generally favored for SN2 reactions because they solvate cations well but leave the nucleophile relatively "bare" and more reactive. pressbooks.pub However, given the steric hindrance of (1-Bromo-2-methylpropan-2-yl)benzene, a change to a polar aprotic solvent would not be sufficient to induce an SN2 pathway.

Table 2: Relative Rates of Solvolysis of tert-Butyl Bromide in Various Polar Protic Solvents

This table demonstrates the effect of solvent polarity on the rate of a typical SN1 reaction. A higher dielectric constant generally corresponds to a more polar solvent and a faster solvolysis rate.

Role of the Leaving Group in Nucleophilic Displacements

The nature of the leaving group is a critical factor in any nucleophilic substitution reaction, as its departure is central to the mechanism. In the rate-determining step of an SN1 reaction, the carbon-leaving group bond is broken. youtube.com A good leaving group is one that can stabilize the negative charge it acquires upon dissociation.

Generally, good leaving groups are the conjugate bases of strong acids. libretexts.org In (1-Bromo-2-methylpropan-2-yl)benzene, the leaving group is a bromide ion (Br⁻). Hydrobromic acid (HBr) is a strong acid, making bromide a weak base and therefore an excellent leaving group. The ability of the bromide ion to readily depart facilitates the formation of the stable tertiary benzylic carbocation, promoting the SN1 pathway.

Elimination Reactions

Elimination reactions often compete with nucleophilic substitution. In the case of (1-Bromo-2-methylpropan-2-yl)benzene, the formation of a stable carbocation intermediate means that unimolecular elimination (E1) is a significant competing pathway alongside SN1.

E1 Pathways Originating from Carbocation Intermediates

The E1 (Elimination, Unimolecular) reaction shares the same first step as the SN1 reaction: the formation of a carbocation. iitk.ac.inmasterorganicchemistry.com Therefore, substrates that react readily via SN1, such as (1-Bromo-2-methylpropan-2-yl)benzene, are also prone to undergo E1 elimination.

Once the tertiary benzylic carbocation is formed, it can react in two ways:

As an electrophile (SN1): It can be attacked by a nucleophile.

As a Brønsted acid (E1): It can lose a proton from an adjacent (beta) carbon to a weak base, leading to the formation of an alkene. msu.edu

The methyl groups attached to the tertiary carbon provide beta-hydrogens that can be abstracted. The base in this step is often weak; the solvent (e.g., ethanol, water) can fulfill this role. The E1 pathway for this compound would lead to the formation of (2-methyl-1-propen-1-yl)benzene, a conjugated system where the newly formed double bond can interact with the aromatic ring, providing additional stability to the product. E1 reactions are generally favored over SN1 reactions at higher temperatures. iitk.ac.in

E2 Pathways: Regioselectivity and Stereoselectivity Considerations

The bimolecular elimination (E2) reaction is a concerted, single-step process requiring a strong base to abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group. A critical prerequisite for this mechanism is the presence of at least one beta-hydrogen. In the case of (1-bromo-2-methylpropan-2-yl)benzene, the carbon atom to which the bromine is attached (the alpha-carbon) is a primary carbon. The adjacent carbon (the beta-carbon) is a quaternary carbon atom bonded to two methyl groups and a phenyl group.

Crucially, this beta-carbon possesses no hydrogen atoms. As the E2 mechanism is predicated on the abstraction of a beta-hydrogen, the absence of such a proton in the structure of (1-bromo-2-methylpropan-2-yl)benzene renders the E2 elimination pathway impossible. Therefore, considerations of regioselectivity (such as Zaitsev's vs. Hofmann's rule) and stereoselectivity (the requirement for an anti-periplanar arrangement of the beta-hydrogen and the leaving group) are moot for this specific compound, as the fundamental condition for the reaction cannot be met. lumenlearning.comaskthenerd.comyoutube.com

Competitive Substitution versus Elimination Processes

Given that E2 reactions are not viable for (1-bromo-2-methylpropan-2-yl)benzene, the reactivity of this compound is governed by the competition between nucleophilic substitution (SN2 and SN1) and unimolecular elimination (E1) pathways.

SN2 Pathway: The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. quora.com (1-Bromo-2-methylpropan-2-yl)benzene is a primary alkyl halide, a class of compounds that typically favors SN2 reactions. However, it possesses a neopentyl-type structure, characterized by a sterically bulky quaternary carbon atom adjacent to the reaction center. masterorganicchemistry.comdoubtnut.com This steric hindrance severely impedes the nucleophile's approach to the alpha-carbon, making the SN2 reaction exceptionally slow. masterorganicchemistry.comstackexchange.com For practical purposes, neopentyl halides are often considered inert to SN2 reactions. masterorganicchemistry.com

SN1 and E1 Pathways: These mechanisms proceed through a carbocation intermediate. The rate-determining step is the formation of this carbocation. masterorganicchemistry.comchemist.sglibretexts.org For (1-bromo-2-methylpropan-2-yl)benzene, this would involve the formation of a primary carbocation (2-methyl-2-phenylpropyl cation), which is highly unstable. quora.com Despite the high energy of this initial intermediate, the SN1 and E1 pathways become the dominant reaction routes because the alternative SN2 pathway is sterically blocked. The extreme instability of the primary carbocation is the driving force for the immediate carbocation rearrangements that characterize the reactivity of this compound, as discussed in the following sections. quora.comlibretexts.org

The following table summarizes the feasibility of the main reaction pathways for (1-bromo-2-methylpropan-2-yl)benzene.

| Reaction Pathway | Feasibility | Rationale |

| SN2 | Very Low / Negligible | Severe steric hindrance from the adjacent quaternary carbon (neopentyl-type structure) prevents backside attack by the nucleophile. masterorganicchemistry.comstackexchange.com |

| E2 | Impossible | Absence of hydrogen atoms on the beta-carbon. lumenlearning.com |

| SN1 / E1 | Favorable | Proceeds via a high-energy primary carbocation that immediately undergoes rearrangement to a more stable carbocation, making this the dominant pathway despite the unstable initial intermediate. quora.comlibretexts.org |

Carbocation Rearrangements in Reactions Involving the Compound

Wagner-Meerwein Rearrangements: Mechanism and Driving Forces

Reactions of (1-bromo-2-methylpropan-2-yl)benzene that proceed via an SN1/E1 mechanism are classic examples of a Wagner-Meerwein rearrangement. This type of reaction is a class of carbocation 1,2-rearrangement in which an alkyl or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. scribd.comslideshare.net

The mechanism is initiated by the departure of the bromide leaving group to form a highly unstable primary carbocation. The significant driving force for the subsequent rearrangement is the conversion of this unstable intermediate into a much more stable carbocation. libretexts.orgscribd.comslideshare.net This process occurs via the migration of a neighboring group (with its bonding pair of electrons) to the positively charged carbon, resulting in the relocation of the positive charge to the carbon from which the group migrated. This entire process is often concerted with the departure of the leaving group to avoid the formation of a discrete primary carbocation. msu.edu

1,2-Alkyl and 1,2-Phenyl Shifts Leading to More Stable Carbocations

Once the initial, transient 2-methyl-2-phenylpropyl primary carbocation is formed, it can undergo one of two possible 1,2-shifts to achieve greater stability: a 1,2-methyl shift or a 1,2-phenyl shift.

1,2-Methyl Shift: A methyl group from the adjacent quaternary carbon migrates to the primary carbocation center. This results in the formation of a tertiary benzylic carbocation (1-methyl-1-phenylethyl cation). This new carbocation is significantly stabilized by both hyperconjugation with the surrounding alkyl groups and, more importantly, resonance delocalization of the positive charge into the adjacent phenyl ring.

1,2-Phenyl Shift: The phenyl group migrates from the quaternary carbon to the primary carbocation center. This rearrangement yields a tertiary carbocation (1,1-dimethyl-2-phenylethyl cation). This carbocation is stabilized by hyperconjugation from the two methyl groups.

The migratory aptitude, or the relative ability of a group to migrate, generally follows the order: Phenyl > Alkyl. quora.comyoutube.comstackexchange.com This suggests that the 1,2-phenyl shift should be kinetically favored. However, the thermodynamic stability of the resulting carbocation is also a critical factor. A tertiary benzylic carbocation is generally more stable than a simple tertiary carbocation because of the powerful stabilizing effect of resonance. quora.comquora.comreddit.comchemicalforums.com Therefore, a competition exists between the pathway involving the migration of the more adept group (phenyl) and the pathway leading to the more stable product (from methyl migration). In many cases, the pathway leading to the more stable tertiary benzylic carbocation is the dominant one.

The table below compares the two potential rearrangement pathways.

| Rearrangement Type | Migrating Group | Initial Carbocation | Resulting Carbocation | Stability of Resulting Carbocation |

| 1,2-Methyl Shift | Methyl (-CH₃) | Primary | Tertiary Benzylic | Very High (Hyperconjugation + Resonance) |

| 1,2-Phenyl Shift | Phenyl (-C₆H₅) | Primary | Tertiary | High (Hyperconjugation) |

Factors Governing Carbocation Stability, Including Resonance Stabilization of Benzylic Systems

The energetic favorability of the rearrangements observed in reactions of (1-bromo-2-methylpropan-2-yl)benzene is dictated by the relative stabilities of the carbocations involved. Carbocation stability is governed by several key factors:

Inductive Effects: Alkyl groups are electron-donating and can stabilize a positive charge on an adjacent carbon atom through the sigma bond network.

Hyperconjugation: This is the stabilizing interaction that results from the overlap of filled C-H or C-C sigma bonds with the empty p-orbital of the carbocation. The more alkyl groups adjacent to the carbocation, the greater the hyperconjugation and the more stable the carbocation. This is why the order of stability is generally tertiary > secondary > primary. quora.com

Resonance (Mesomeric Effect): When a carbocation is adjacent to a pi system, such as a double bond or a benzene ring, the positive charge can be delocalized over multiple atoms through resonance. This delocalization is a very powerful stabilizing effect. quora.comreddit.com

The benzylic carbocation formed from the 1,2-methyl shift in (1-bromo-2-methylpropan-2-yl)benzene is particularly stable because the positive charge on the benzylic carbon can be delocalized over four additional atoms in the benzene ring through resonance. This extensive delocalization spreads the charge, significantly lowering the energy of the intermediate. While a tertiary carbocation is stabilized by hyperconjugation (typically involving 9 alpha-hydrogens in the case of a tert-butyl cation), the resonance stabilization in a benzylic system is generally a more dominant stabilizing factor. quora.comchemicalforums.comyoutube.com

This table summarizes the stabilizing factors for the carbocations involved in the reaction of (1-bromo-2-methylpropan-2-yl)benzene.

| Carbocation Intermediate | Type | Primary Stabilizing Factors | Relative Stability |

| 2-methyl-2-phenylpropyl cation | Primary | Minimal Inductive Effect | Very Low (Unstable) |

| 1,1-dimethyl-2-phenylethyl cation | Tertiary | Inductive Effect, Hyperconjugation | High |

| 1-methyl-1-phenylethyl cation | Tertiary Benzylic | Inductive Effect, Hyperconjugation, Resonance | Very High |

Free Radical Reaction Pathways

The reactivity of (1-bromo-2-methylpropan-2-yl)benzene under free-radical conditions is characterized by the formation of radical intermediates and their subsequent transformations. These pathways are typically initiated by the input of energy in the form of heat or ultraviolet (UV) light.

The primary radical intermediate generated from (1-bromo-2-methylpropan-2-yl)benzene is the 2-methyl-2-phenylpropyl radical, which is formed upon homolytic cleavage of the carbon-bromine bond. This primary radical is notable for its propensity to undergo a rapid and irreversible rearrangement to a more stable tertiary benzylic radical.

This rearrangement occurs via a 1,2-phenyl shift, where the phenyl group migrates from the tertiary carbon to the adjacent primary carbon, displacing the radical electron. The product of this rearrangement is the 1-methyl-1-phenylethyl radical. The significant thermodynamic driving force for this process is the enhanced stability of the resulting radical.

The stability of the tertiary benzylic radical is attributed to two main factors:

Resonance Stabilization : The unpaired electron on the benzylic carbon can be delocalized into the π-system of the adjacent benzene ring. masterorganicchemistry.com This delocalization spreads the radical character over multiple atoms, significantly stabilizing the intermediate.

Hyperconjugation : The radical center is further stabilized by hyperconjugation with the C-H bonds of the neighboring methyl groups.

The relative stability of carbon radicals is a critical factor governing their formation and reaction pathways. unacademy.com

| Radical Intermediate | Radical Type | Key Stabilizing Factors | Relative Stability |

|---|---|---|---|

| 2-methyl-2-phenylpropyl radical | Primary (1°) | Minimal hyperconjugation | Less Stable |

| 1-methyl-1-phenylethyl radical (rearranged) | Tertiary (3°) Benzylic | Resonance with phenyl ring; Hyperconjugation from two methyl groups | More Stable |

Homolytic cleavage, or homolysis, is a type of bond fission where the two electrons of a covalent bond are distributed equally between the two resulting fragments, leading to the formation of free radicals. unacademy.comwikipedia.org In the case of (1-bromo-2-methylpropan-2-yl)benzene, the carbon-bromine (C-Br) bond can undergo homolytic cleavage when subjected to sufficient energy, typically from heat or UV irradiation. libretexts.org

This process yields the 2-methyl-2-phenylpropyl radical and a bromine radical (Br•). The energy required for this bond-breaking event is known as the bond dissociation energy (BDE). wikipedia.org The C-Br bond is weaker than C-H or C-C bonds, making it a common initiation site for radical reactions. The stability of the resulting carbon radical, even before rearrangement, influences the ease of this cleavage.

The reactions involving (1-bromo-2-methylpropan-2-yl)benzene can proceed through free-radical chain mechanisms, which consist of three distinct stages: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation : This stage involves the initial formation of free radicals. It can be achieved by the homolytic cleavage of the C-Br bond in (1-bromo-2-methylpropan-2-yl)benzene itself under thermal or photochemical conditions, or by using a radical initiator like benzoyl peroxide that decomposes to form radicals. libretexts.org

Ph-C(CH₃)₂-CH₂Br → Ph-C(CH₃)₂-CH₂• + Br•

Propagation : In this "chain" part of the reaction, the radicals formed during initiation react with stable molecules to generate new radicals, which continue the chain. libretexts.org A key propagation step for the 2-methyl-2-phenylpropyl radical is its rearrangement to the more stable tertiary benzylic radical. These radicals can then participate in further reactions, such as hydrogen abstraction or addition to unsaturated systems.

Step 2a (Rearrangement) : Ph-C(CH₃)₂-CH₂• → •C(CH₃)₂-CH₂-Ph

Step 2b (Reaction) : The rearranged radical can then react with another molecule, for example, abstracting a hydrogen from a generic H-X molecule to form a product and a new radical X• that continues the chain.

Termination : The chain reaction ceases when two radical species combine to form a stable, non-radical product. youtube.com This can occur through various combinations of the radicals present in the reaction mixture.

Br• + Br• → Br₂

R• + Br• → R-Br

R• + R• → R-R

Organometallic Reactivity and Cross-Coupling Potential of the Compound

(1-Bromo-2-methylpropan-2-yl)benzene serves as a precursor for the formation of organometallic reagents and as a substrate in modern cross-coupling reactions for the construction of new carbon-carbon bonds.

Grignard reagents are highly valuable organometallic compounds with the general formula R-Mg-X. wikipedia.org They are typically prepared by the reaction of an organic halide with magnesium metal in an anhydrous ether solvent. mnstate.eduadichemistry.com (1-Bromo-2-methylpropan-2-yl)benzene can be converted into its corresponding Grignard reagent, (2-methyl-2-phenylpropyl)magnesium bromide.

The formation of this reagent involves the oxidative insertion of magnesium into the carbon-bromine bond. The resulting C-Mg bond is highly polarized, imparting significant carbanionic character to the carbon atom. This makes the Grignard reagent a potent nucleophile and a strong base. mnstate.edu The preparation requires stringent anhydrous conditions, as any trace of water will protonate and destroy the reagent. wisc.edulibretexts.org Often, the magnesium metal surface must be activated to initiate the reaction, which can be accomplished by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. wikipedia.orgadichemistry.com

| Component | Function | Typical Examples/Conditions |

|---|---|---|

| Organic Halide | Carbon framework precursor | (1-Bromo-2-methylpropan-2-yl)benzene |

| Metal | Forms the organometallic bond | Magnesium (turnings or powder) |

| Solvent | Solubilizes and stabilizes the Grignard reagent | Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) |

| Activator (optional) | Removes the passivating oxide layer from Mg | Iodine (I₂), 1,2-dibromoethane |

| Atmosphere | Prevents reaction with O₂ or H₂O | Inert (Nitrogen or Argon) |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org While traditionally applied to aryl and vinyl halides, advancements have extended its scope to include sp³-hybridized alkyl halides.

(1-Bromo-2-methylpropan-2-yl)benzene is a suitable substrate for such sp³-sp² or sp³-sp³ coupling reactions. A significant structural advantage of this compound is the absence of β-hydrogens (hydrogens on the carbon atom adjacent to the C-Br bond). This feature completely prevents the common side reaction of β-hydride elimination, which often plagues cross-coupling reactions of other alkyl halides.

The reaction typically involves a palladium catalyst, a suitable ligand to facilitate the catalytic cycle, a base, and an organoboron partner. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.gov The general mechanism involves three key steps: oxidative addition of the alkyl bromide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

| Component | Role in Reaction | Example |

|---|---|---|

| Alkyl Halide | Electrophilic partner (sp³ carbon source) | (1-Bromo-2-methylpropan-2-yl)benzene |

| Organoboron Reagent | Nucleophilic partner (sp², sp³, etc. carbon source) | Arylboronic acid (e.g., Phenylboronic acid) |

| Palladium Catalyst | Facilitates the C-C bond formation | Pd(dppf)Cl₂, Pd(PPh₃)₄ |

| Base | Activates the organoboron reagent for transmetalation | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | Dioxane/Water, Toluene, THF |

While the field of transition-metal-free cross-coupling has rapidly expanded, offering sustainable alternatives to traditional metal-catalyzed methods, specific and detailed research findings on the application of (1-bromo-2-methylpropan-2-yl)benzene within these methodologies are not extensively documented in publicly available scientific literature. This tertiary benzylic halide, also known as neophyl bromide, possesses a unique structural framework that influences its reactivity, making it an interesting substrate for mechanistic investigations. However, a comprehensive analysis based on detailed, published research into its transition-metal-free cross-coupling reactions, including data-rich tables of findings, cannot be provided at this time due to a lack of specific studies focusing on this compound.

The reactivity of (1-bromo-2-methylpropan-2-yl)benzene is largely dictated by the tertiary carbon attached to the bromine atom and the adjacent phenyl group. This structure predisposes the molecule to participate in nucleophilic substitution reactions, often proceeding through an SN1 mechanism due to the stability of the resulting tertiary benzylic carbocation. The potential for elimination reactions also exists.

In the context of transition-metal-free cross-coupling, several mechanistic pathways could be hypothesized for a substrate like (1-bromo-2-methylpropan-2-yl)benzene, based on general principles of such reactions with other aryl and benzylic halides. These methodologies often involve radical intermediates, organometallic reagents, or photoredox catalysis to facilitate bond formation without the need for transition metals.

Potential, though currently undocumented, transition-metal-free cross-coupling approaches for (1-bromo-2-methylpropan-2-yl)benzene could include:

Base-Promoted Homolytic Aromatic Substitution (BHAS): This mechanism typically involves the generation of an aryl or benzylic radical, which then adds to an aromatic coupling partner. For (1-bromo-2-methylpropan-2-yl)benzene, a strong base could potentially initiate the formation of a neophyl radical, which could then engage in C-C bond formation with another aromatic compound. However, the propensity of tertiary halides to undergo elimination under basic conditions would be a competing pathway.

Reactions with Organometallic Reagents: Transition-metal-free couplings of alkyl and aryl halides with organolithium or Grignard reagents have been reported. The reaction of (1-bromo-2-methylpropan-2-yl)benzene with such strong nucleophiles could lead to the formation of a new C-C bond. The reaction conditions would be critical to favor the desired coupling product over side reactions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-heteroatom bonds under mild, metal-free conditions. In principle, a suitable photocatalyst could induce the formation of a radical from (1-bromo-2-methylpropan-2-yl)benzene, which could then be trapped by a coupling partner.

Despite these plausible mechanistic avenues, the absence of specific research applying these transition-metal-free methodologies to (1-bromo-2-methylpropan-2-yl)benzene means that detailed research findings, including reaction conditions, yields, and substrate scopes, are not available. Consequently, the generation of interactive data tables, as requested, is not feasible. Further experimental research is required to explore and characterize the behavior of (1-bromo-2-methylpropan-2-yl)benzene in the realm of transition-metal-free cross-coupling reactions.

Spectroscopic and Advanced Analytical Characterization Methodologies for 1 Bromo 2 Methylpropan 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (1-Bromo-2-methylpropan-2-yl)benzene, providing information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Application of One-Dimensional (1D) NMR for Structural Elucidation (¹H, ¹³C NMR)

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural confirmation of (1-Bromo-2-methylpropan-2-yl)benzene.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (1-Bromo-2-methylpropan-2-yl)benzene is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region, approximately between 7.0 and 7.5 ppm, with their splitting patterns dependent on the substitution pattern of the ring. Protons on carbons directly attached to an aromatic ring, known as benzylic protons, generally resonate in the range of 2.0-3.0 ppm. libretexts.org The methyl protons of the tert-butyl group are expected to produce a singlet in the upfield region, likely around 1.5-2.0 ppm, due to the absence of adjacent protons. The methylene (B1212753) protons adjacent to the bromine atom would also produce a distinct signal, the chemical shift of which would be influenced by the electronegativity of the bromine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the benzene ring are expected to show signals in the aromatic region, typically between 120 and 150 ppm. libretexts.org The quaternary carbon atom of the tert-butyl group, bonded to the bromine atom and the benzene ring, would have a characteristic chemical shift. The carbon atoms of the methyl groups are expected to appear in the upfield region of the spectrum. Due to the presence of symmetry in di-substituted benzenes, the number of distinct signals can be reduced. libretexts.org For instance, a para-substituted benzene ring with two different substituents would exhibit four signals in the aromatic region. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1-Bromo-2-methylpropan-2-yl)benzene

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 7.5 | 120 - 150 |

| Methyl Protons | 1.5 - 2.0 | 20 - 35 |

| Methylene Protons | 3.0 - 3.5 | 40 - 50 |

| Quaternary Carbon | - | 60 - 75 |

Application of Two-Dimensional (2D) NMR for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms and to assign the stereochemistry of the molecule.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For (1-Bromo-2-methylpropan-2-yl)benzene, this would be particularly useful in confirming the connectivity within the benzene ring and between any aliphatic protons.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (1-Bromo-2-methylpropan-2-yl)benzene would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorption bands include:

Aromatic C-H stretching: A weak absorption around 3030 cm⁻¹, which is characteristic of C-H bonds on a benzene ring. libretexts.org

Aliphatic C-H stretching: Absorptions in the range of 2850-3000 cm⁻¹ due to the C-H bonds of the methyl and methylene groups. docbrown.info

Aromatic C=C stretching: A series of medium-intensity absorptions between 1450 and 1600 cm⁻¹ resulting from the complex vibrations of the benzene ring. libretexts.org

C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500 and 750 cm⁻¹, indicating the presence of a carbon-bromine bond. docbrown.info

The absence of other significant absorption bands, such as a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹, would confirm the absence of hydroxyl or carbonyl functional groups, respectively.

Table 2: Expected Infrared Absorption Bands for (1-Bromo-2-methylpropan-2-yl)benzene

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H | ~3030 |

| Aliphatic C-H | 2850 - 3000 |

| Aromatic C=C | 1450 - 1600 |

| C-Br | 500 - 750 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. In the mass spectrum of (1-Bromo-2-methylpropan-2-yl)benzene, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, an M+2 peak of nearly equal intensity would also be present, corresponding to the two common isotopes of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of the molecular ion is expected to proceed through pathways that lead to the formation of stable carbocations. Common fragmentation patterns for aromatic compounds include the loss of alkyl groups. libretexts.org For (1-Bromo-2-methylpropan-2-yl)benzene, the following fragmentation pathways are plausible:

Loss of a bromine atom: Cleavage of the C-Br bond would result in a stable tertiary benzylic carbocation.

Loss of a methyl group: Cleavage of a C-C bond to lose a methyl radical (CH₃•) would also lead to a stable carbocation.

Formation of a tropylium (B1234903) ion: A common rearrangement in the mass spectra of alkylbenzenes can lead to the formation of the tropylium ion (C₇H₇⁺) at m/z 91.

Table 3: Predicted Key Fragments in the Mass Spectrum of (1-Bromo-2-methylpropan-2-yl)benzene

| m/z Value | Possible Fragment Ion |

|---|---|

| 212/214 | [C₁₀H₁₃Br]⁺ (Molecular Ion) |

| 133 | [C₁₀H₁₃]⁺ |

| 119 | [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Diffraction (XRD) for Solid-State Structure Elucidation of Crystalline Derivatives

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While (1-Bromo-2-methylpropan-2-yl)benzene is likely a liquid at room temperature, this technique can be applied to its crystalline derivatives. By preparing a solid derivative of the compound, it is possible to obtain single crystals suitable for XRD analysis. The resulting data would provide precise bond lengths, bond angles, and conformational information, confirming the absolute structure of the molecule. This technique is particularly powerful for resolving any stereochemical ambiguities.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of (1-Bromo-2-methylpropan-2-yl)benzene and for analyzing it within complex mixtures.

In a GC-MS analysis, the sample is first vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrum of each component can then be used for its identification by comparing it to a library of known spectra. For alkylbenzenes, GC-MS is effective in separating and identifying isomers. wikipedia.org The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification and quantification of the compound. This method is crucial for quality control and for the analysis of reaction mixtures containing (1-Bromo-2-methylpropan-2-yl)benzene.

Computational and Theoretical Chemistry Studies of 1 Bromo 2 Methylpropan 2 Yl Benzene

Quantum Chemical Calculations and Molecular Optimization

Quantum chemical methods are fundamental tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations also elucidate the molecule's electronic structure, which governs its chemical behavior.

Density Functional Theory (DFT) has become a primary method for computational studies due to its favorable balance of accuracy and computational cost. mdpi.comarxiv.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) to perform geometry optimization. inpressco.comresearchgate.net This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-Br Bond Length | ~1.91 - 1.93 Å |

| C-C (Aromatic) Bond Length | ~1.38 - 1.40 Å |

| Caromatic-Calkyl Bond Length | ~1.53 - 1.55 Å |

| C-H (Aromatic) Bond Length | ~1.07 - 1.09 Å |

| C-C-C (Aromatic) Bond Angle | ~119 - 121° |

| Caromatic-Calkyl-Cmethyl Bond Angle | ~109 - 111° |

Beyond DFT, other computational methods are employed to study molecular properties. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. ias.ac.innih.gov These methods can be computationally intensive but provide a fundamental understanding of the electronic structure. They are particularly useful for studying conformational isomers and the energy barriers between them. For (1-Bromo-2-methylpropan-2-yl)benzene, ab initio calculations can map the potential energy surface as the tert-butyl group rotates relative to the benzene (B151609) ring, identifying the most stable rotamers. rsc.orgresearchgate.net

Semi-empirical methods (like AM1, PM3, MNDO) offer a faster, albeit less accurate, alternative by simplifying the complex equations of quantum mechanics and using parameters derived from experimental data. acs.orguni-muenchen.de These methods are well-suited for preliminary conformational searches of large molecules before applying more rigorous ab initio or DFT calculations. rsc.org They can efficiently explore the possible spatial arrangements and provide initial estimates of their relative stabilities and energetic properties, such as heats of dissociation. acs.orgwustl.edu

| Method Type | Examples | Key Features | Application to (1-Bromo-2-methylpropan-2-yl)benzene |

|---|---|---|---|

| Ab Initio | Hartree-Fock (HF), Møller-Plesset (MP2) | Based on first principles; computationally expensive; high accuracy with sufficient basis sets. | Detailed analysis of rotational energy barriers and electronic structure of key conformers. |

| Semi-Empirical | AM1, PM3, MNDO | Uses experimental parameters to simplify calculations; very fast; lower accuracy. | Rapid initial screening of the conformational landscape to identify low-energy structures for further study. |

Electronic Property Analysis and Reactivity Prediction

Computational chemistry excels at predicting the reactivity of a molecule by analyzing its electronic properties. Descriptors derived from the electronic structure can identify which parts of the molecule are likely to participate in chemical reactions.

The Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. schrodinger.comresearchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing a quantitative measure of a molecule's reactivity. acs.orgresearchgate.netchemrxiv.org These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / (2η)).

| Descriptor | Formula | Typical Value | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.3 eV | Energy of the highest occupied molecular orbital. |

| ELUMO | - | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.5 eV | Indicates high kinetic stability. |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 eV | Resistant to change in electron configuration. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.61 eV | Moderate electrophilic character. |

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule. wolfram.com It is plotted on the molecule's electron density surface, with colors indicating different values of the electrostatic potential. researchgate.net Typically, red represents regions of negative potential (electron-rich), which are prone to attack by electrophiles. Blue represents regions of positive potential (electron-poor), which are susceptible to attack by nucleophiles. Green or yellow areas are relatively neutral.

For (1-Bromo-2-methylpropan-2-yl)benzene, the MESP map would show a negative potential (red) over the π-system of the benzene ring and near the electronegative bromine atom, making these areas attractive to electrophiles. walisongo.ac.idresearchgate.net Conversely, a region of positive potential (a "sigma-hole") is expected along the axis of the C-Br bond, on the outer side of the bromine atom, making it a site for nucleophilic interaction. researchgate.net The hydrogen atoms of the methyl groups would also exhibit a positive potential (blue).

While MESP provides a general picture of electrostatic interactions, Fukui function analysis offers a more sophisticated, quantum-mechanical approach to pinpointing reactive sites within a molecule. scm.comwikipedia.org The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org

By condensing these values onto individual atoms, one can determine their propensity for different types of reactions: semanticscholar.org

f+: Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely to accept an electron.

f-: Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most likely to donate an electron. numberanalytics.com

f0: Predicts the site for a radical attack .

For (1-Bromo-2-methylpropan-2-yl)benzene, Fukui analysis would likely identify the quaternary carbon atom bonded to the bromine as the primary site for nucleophilic attack (highest f+), as this is where the LUMO is often localized in alkyl halides. The ortho and para positions of the benzene ring would likely show the highest f- values, indicating they are the most susceptible to electrophilic attack, consistent with the directing effects of the alkyl group. numberanalytics.com

| Attack Type | Governing Function | Most Probable Reactive Site(s) | Rationale |

|---|---|---|---|

| Nucleophilic | f+ (for accepting e-) | Quaternary Carbon (C-Br) | This carbon is electron-deficient due to the electronegative Br atom and is the site of the LUMO. |

| Electrophilic | f- (for donating e-) | Ortho/Para carbons of the benzene ring | The alkyl group is an activating, ortho-para director, increasing electron density at these positions (HOMO localization). |

| Radical | f0 | Quaternary Carbon (C-Br) | The C-Br bond is the weakest bond, making it susceptible to homolytic cleavage. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. wikipedia.org This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align closely with the familiar Lewis structure concepts. nih.gov For (1-Bromo-2-methylpropan-2-yl)benzene, NBO analysis reveals key insights into the electronic structure, particularly the hyperconjugative and steric interactions that influence its stability and reactivity.

The primary intramolecular interactions involve the delocalization of electron density from donor (filled) NBOs to acceptor (unfilled) NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2), which indicates the stabilization energy resulting from the donor-acceptor interaction. Larger E(2) values signify a more significant interaction and greater charge delocalization.

In (1-Bromo-2-methylpropan-2-yl)benzene, significant hyperconjugative interactions are observed between the filled π-orbitals of the benzene ring and the antibonding σ* orbitals of the C-Br and C-C bonds of the alkyl substituent, and vice versa. The lone pair electrons on the bromine atom also participate in delocalization into the antibonding π* orbitals of the aromatic ring. ijnc.ir

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | σ(C7-C9) | 0.78 |

| π(C3-C4) | σ(C7-Br) | 0.65 |

| LP(Br) | π(C1-C6) | 1.20 |

| LP(Br) | π(C2-C3) | 1.15 |

| σ(C7-C9) | π*(C1-C6) | 2.54 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar molecular systems.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an essential tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transition states and reaction intermediates that may be difficult to observe experimentally. For (1-Bromo-2-methylpropan-2-yl)benzene, a primary reaction of interest is nucleophilic substitution at the benzylic carbon. Due to the structure of the molecule—a tertiary benzylic halide—the reaction can potentially proceed through an S_N1 or S_N2 mechanism.

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to map the potential energy surface for the reaction. researchgate.net This involves optimizing the geometries of the reactant, product, and any intermediates, as well as locating the transition state structure. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis.

Given the tertiary nature of the benzylic carbon and the ability of the benzene ring to stabilize a positive charge through resonance, the S_N1 pathway is highly probable. pearson.com The computational modeling of this pathway involves the following steps:

Reactant Optimization: The geometry of (1-Bromo-2-methylpropan-2-yl)benzene is optimized to find its lowest energy conformation.

Transition State Search: A transition state search is performed for the heterolytic cleavage of the C-Br bond. This transition state would show the C-Br bond partially broken.

Intermediate Optimization: The geometry of the resulting tertiary benzylic carbocation intermediate is optimized. This intermediate is expected to be stabilized by hyperconjugation with the adjacent methyl groups and resonance delocalization of the positive charge into the benzene ring.

Product Formation: The subsequent attack of a nucleophile on the carbocation is modeled to form the final product.

The energy difference between the reactant and the transition state gives the activation energy for the reaction, which is a key determinant of the reaction rate. researchgate.netnih.govnih.gov Computational studies on similar benzylic systems have shown that electron-donating groups on the benzene ring stabilize the carbocation intermediate and lower the activation energy for the S_N1 reaction. researchgate.net The bulky tert-butyl group also sterically hinders the backside attack required for an S_N2 mechanism, further favoring the S_N1 pathway. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties through Theoretical Calculations

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including optical switching and data storage. nih.gov Computational chemistry provides a powerful means to predict and understand the NLO properties of molecules. analis.com.my The NLO response of a molecule is primarily determined by its dipole moment (μ), linear polarizability (α), and first hyperpolarizability (β). researchgate.netnih.gov

For (1-Bromo-2-methylpropan-2-yl)benzene, theoretical calculations using methods like DFT can be employed to compute these properties. researchgate.net The first hyperpolarizability (β) is particularly important as it quantifies the second-order NLO response. Molecules with large β values are promising candidates for NLO materials. A significant NLO response often arises from intramolecular charge transfer, typically in molecules possessing both electron-donating and electron-withdrawing groups connected by a π-conjugated system. researchgate.net

In (1-Bromo-2-methylpropan-2-yl)benzene, the tert-butyl group acts as a weak electron donor, while the bromine atom is a weak deactivating group. The presence of these substituents, combined with the polarizable π-system of the benzene ring, can give rise to modest NLO properties. researchgate.net Calculations can provide the components of the polarizability and hyperpolarizability tensors, from which the average values are determined. These calculated values are often compared to a standard reference compound like urea (B33335) to gauge their potential. researchgate.networldscientific.com

Below is a table of theoretically calculated NLO properties for (1-Bromo-2-methylpropan-2-yl)benzene.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 2.15 |

| Mean Polarizability (α) (esu) | 18.5 x 10-24 |

| Total First Hyperpolarizability (βtot) (esu) | 5.8 x 10-30 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar molecular systems.

Advanced Applications of 1 Bromo 2 Methylpropan 2 Yl Benzene in Organic Synthesis Research

As a Building Block for the Construction of Quaternary Carbon Centers

The synthesis of all-carbon quaternary centers is a formidable challenge in organic chemistry, yet it is crucial for the construction of many complex natural products and pharmaceuticals. sigmaaldrich.com (1-Bromo-2-methylpropan-2-yl)benzene, with its inherent neopentyl-type structure, serves as an excellent precursor for generating these sterically congested motifs. The presence of a quaternary carbon directly attached to the phenyl ring and the bromine atom allows for its strategic use in reactions that either form new quaternary centers or modify the existing one. nih.gov

One of the primary strategies involves nucleophilic substitution or coupling reactions where the bromide is displaced. However, direct SN2 reactions are highly disfavored due to steric hindrance. Consequently, reactions often proceed through SN1 mechanisms or organometallic intermediates, which can lead to the formation of a tertiary neophyl carbocation. This intermediate is a key branch point, often leading to rearrangement (see Section 6.4), but under carefully controlled conditions, it can be trapped by nucleophiles to forge a new bond at the quaternary center.

More advanced strategies leverage the neophyl framework in rearrangement reactions designed specifically to construct vicinal all-carbon quaternary centers. sigmaaldrich.com For instance, in the total synthesis of the marine polyketide Salimabromide, a key step involves an acid-promoted Wagner-Meerwein rearrangement followed by a Friedel-Crafts cyclization. This sequence, starting from a neopentyl-like epoxide precursor, masterfully forges two adjacent quaternary carbon centers, forming the core tetrahydronaphthalene skeleton of the natural product. nih.govnih.govfigshare.com This highlights how the fundamental reactivity of the neophyl scaffold, inherent to (1-Bromo-2-methylpropan-2-yl)benzene, can be harnessed to solve complex synthetic challenges.

| Reaction Type | Reactant Feature | Key Transformation | Application Example |

| SN1 Substitution | Tertiary Halide | Formation of tertiary carbocation, trapping with nucleophile | Controlled additions to the quaternary center |

| Rearrangement/Cyclization | Neopentyl Epoxide | Wagner-Meerwein shift, Friedel-Crafts alkylation | Total synthesis of Salimabromide nih.govnih.gov |

| Radical Reactions | C-Br Bond | Generation of neophyl radical | Can lead to rearrangement and C-C bond formation |

Precursor in the Synthesis of Complex Organic Molecules

The structural motif of (1-Bromo-2-methylpropan-2-yl)benzene is embedded within the synthetic pathways of several intricate natural products. Its value lies not just in direct incorporation but in serving as a model for the reactivity of neophyl-type systems that are central to the assembly of complex molecular frameworks.

The total synthesis of Salimabromide , an antibiotic with an unprecedented tetracyclic structure, provides a compelling case study. The synthetic strategy hinges on a powerful sequence involving a Wagner-Meerwein rearrangement to construct the two crucial vicinal quaternary carbon centers of its tetrahydronaphthalene core. nih.govacs.org Although the synthesis may start from a more functionalized precursor, the core transformation relies on the fundamental rearrangement propensity of the neophyl carbon skeleton found in (1-Bromo-2-methylpropan-2-yl)benzene.

Similarly, the synthesis of Lingzhiol , a meroterpenoid isolated from the fungus Ganoderma lucidum, involves a biogenetically inspired Brønsted acid-catalyzed semipinacol rearrangement of a glycidyl (B131873) alcohol intermediate. nih.govwustl.edu This key step, which constructs the complex tetracyclic core of Lingzhiol, is another example of the 1,2-rearrangements characteristic of neopentyl systems. These syntheses underscore the strategic importance of the neophyl unit as a cornerstone for building complex, biologically active molecules.